molecular formula C11H19NO4 B3149056 Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate CAS No. 66494-27-7

Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate

Cat. No.: B3149056
CAS No.: 66494-27-7
M. Wt: 229.27 g/mol
InChI Key: LAXOTRWQWYZIQE-UHFFFAOYSA-N
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Description

Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate is a cyclopropane-based ester featuring a tert-butoxycarbonyl (Boc)-protected methylamino group. Its structure combines a strained cyclopropane ring with a methyl ester at the 1-position and a Boc-protected secondary amine at the same carbon. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical research, where cyclopropane motifs are valued for their conformational rigidity and bioactivity . The Boc group serves as a protective moiety for amines during multi-step syntheses, enabling selective deprotection under acidic conditions .

Properties

IUPAC Name

methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12(4)11(6-7-11)8(13)15-5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXOTRWQWYZIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143830
Record name Methyl 1-[[(1,1-dimethylethoxy)carbonyl]methylamino]cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66494-27-7
Record name Methyl 1-[[(1,1-dimethylethoxy)carbonyl]methylamino]cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66494-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[[(1,1-dimethylethoxy)carbonyl]methylamino]cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate, also known by its CAS number 149818-98-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H25NO4C_{21}H_{25}NO_4 with a molecular weight of approximately 355.427 g/mol. Key physical properties include:

PropertyValue
Density1.1 ± 0.1 g/cm³
Boiling Point508.6 ± 50.0 °C
Flash Point261.4 ± 30.1 °C
LogP5.14
Vapor Pressure0.0 ± 1.3 mmHg at 25°C

These properties indicate that the compound is relatively stable under standard conditions, which is advantageous for further biological testing and applications.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of methylated derivatives of related compounds. For instance, a study on Efrapeptin C analogues demonstrated that methylation at specific sites significantly enhanced their cytotoxicity against MCF-7 breast cancer cells, suggesting that similar modifications to this compound could yield potent anticancer agents .

The mechanism by which this compound exerts its biological effects is still under investigation, but it is hypothesized to involve the inhibition of key metabolic pathways in cancer cells, particularly those associated with mitochondrial function and fatty acid metabolism. Compounds that inhibit acetyl-CoA carboxylase (ACC), for example, have shown promise in reducing tumor growth by altering lipid metabolism within cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methyl group and the cyclopropane structure can lead to variations in potency and selectivity against different cancer cell lines.

Case Studies

  • Efrapeptin C Analogues : Research on methylated analogues of Efrapeptin C revealed that structural modifications could enhance biological activity significantly. The most potent analogue exhibited a four-fold increase in cytotoxicity compared to the parent compound .
  • ACC Inhibitors : A study on selective ACC inhibitors demonstrated that compounds with specific structural features could achieve IC50 values below 20 nM against human recombinant ACC isoforms, indicating strong potential for therapeutic applications in metabolic disorders and cancer treatment .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is removed under acidic conditions (e.g., HCl in dioxane) to liberate the primary amine, enabling further reactions. This step is critical for activating the amine in bioactive compounds.

Reaction Details :

  • Reagents : HCl (4 M) in dioxane.

  • Conditions : Room temperature, 2–4 hours.

  • Product : 1-amino-2-methylcyclopropane-1-carboxylate.

Oxidation of the Cyclopropane Ring

The strained cyclopropane ring undergoes oxidation to form ketones or carboxylic acids, facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reaction Details :

  • Reagents : KMnO₄ (aqueous), CrO₃ (anhydrous).

  • Conditions : Heat, acidic or basic media.

  • Products : 2-oxo- or 2-carboxy-2-methylcyclopropane derivatives.

Reduction of the Ester Group

The methyl ester is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This reaction requires prior deprotection of the Boc group.

Reaction Details :

  • Reagents : LiAlH₄ (THF), NaBH₄ (MeOH).

  • Conditions : 0°C to room temperature, 2–6 hours.

  • Product : 1-amino-2-methylcyclopropanemethanol.

Nucleophilic Substitution

The ester group undergoes substitution with nucleophiles (e.g., sodium methoxide) to yield derivatives with altered functional groups.

Reaction Details :

  • Reagents : NaOMe (MeOH), NaOEt (EtOH).

  • Conditions : 40–60°C, 4–8 hours.

  • Products : Ethyl or other alkyl esters of cyclopropanecarboxylic acid.

Enzymatic Ring-Opening

Cyclopropane derivatives can undergo enzymatic cleavage via ACC deaminase, producing alpha-ketobutyric acid and ammonia. This reaction is analogous to ACC metabolism in plants .

Reaction Details :

  • Enzyme : ACC deaminase.

  • Conditions : Physiological pH, 37°C.

  • Products : Alpha-ketobutyric acid, NH₃.

Reaction Comparison Table

Reaction Type Reagents Conditions Key Products
Boc DeprotectionHCl (dioxane)RT, 2–4 hours1-amino-2-methylcyclopropane-1-carboxylate
OxidationKMnO₄, CrO₃Heat, acidic/basic mediaKetones/carboxylic acids
Ester ReductionLiAlH₄, NaBH₄0°C–RT, 2–6 hoursPrimary alcohol
SubstitutionNaOMe, NaOEt40–60°C, 4–8 hoursAlkyl esters
Enzymatic Ring-OpeningACC deaminasePhysiological pH, 37°CAlpha-ketobutyric acid, NH₃

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Key Features Applications Reference
Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate Boc-protected methylamino group High stability due to Boc protection; strained cyclopropane enhances reactivity Pharmaceutical intermediates
Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate Trans-configuration Boc-amino group Stereochemical rigidity; used in peptide mimetics Drug discovery (e.g., protease inhibitors)
1,3-Dioxoisoindolin-2-yl 1-(2-methoxyphenyl)cyclopropane-1-carboxylate Aryl (2-methoxyphenyl) substituent Enhanced π-π stacking potential; photoluminescent properties Material science, agrochemicals
Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate Pyridinyl substituent Polar functional group improves solubility; bioisostere for aromatic rings Kinase inhibitor development

Functional and Reactivity Differences

  • Boc Protection vs. Unprotected Amines: The Boc group in the target compound prevents unwanted side reactions during synthesis, unlike unprotected analogs like methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride, which require careful handling to avoid premature decomposition .
  • Ring Strain and Reactivity : The cyclopropane ring in the target compound confers higher reactivity compared to larger-ring analogs (e.g., cyclobutane or cyclopentane derivatives in ). This strain facilitates ring-opening reactions, making it valuable for constructing complex heterocycles .
  • Substituent Effects : Aryl or heteroaryl substituents (e.g., in and ) introduce electronic effects that alter solubility and binding affinity, whereas the Boc group in the target compound prioritizes synthetic versatility over direct bioactivity .

Q & A

Q. What are the key synthetic routes for Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of amino groups and cyclopropane ring formation. For example, in a multi-step synthesis, methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate undergoes deprotection using HCl in dioxane to yield the target compound . Intermediates are characterized via 1H-NMR^1 \text{H-NMR} (e.g., δ 9.00 ppm for NH protons, δ 3.79 ppm for methoxy groups) and LCMS (e.g., m/z 414 [M+H]+) to confirm structural integrity .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Key methods include:

  • 1H-NMR^1 \text{H-NMR}: Assignments for cyclopropane protons (e.g., δ 3.86–3.89 ppm for methine protons) and Boc group signals (δ 1.02 ppm for tert-butyl) .
  • LCMS/HPLC: Retention times (e.g., 1.76 minutes under QC-SMD-TFA05 conditions) and molecular ion peaks (m/z 732 [M+H]+) validate purity and molecular weight .
  • IR Spectroscopy: Stretching frequencies for carbonyl groups (e.g., 1700–1750 cm1^{-1}) confirm ester and carbamate functionalities .

Q. What are the common reactivity patterns of cyclopropane-containing compounds like this derivative?

Cyclopropane rings exhibit strain-driven reactivity, enabling:

  • Ring-opening reactions: Nucleophilic attack at strained C-C bonds, e.g., with amines or thiols.
  • Functionalization: Substitution at the methyl carboxylate group (e.g., hydrolysis to carboxylic acids under basic conditions) .
  • Boc deprotection: Acidic conditions (e.g., HCl/dioxane) remove the Boc group, yielding primary amines .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes in cyclopropane derivatives during synthesis?

Stereoselective synthesis requires:

  • Chiral catalysts: Use of enantiopure starting materials or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation).
  • Protecting group strategies: Boc groups stabilize intermediates, reducing racemization during deprotection .
  • X-ray crystallography: Confirm absolute configuration using SHELX software for structure refinement .

Q. What methodological challenges arise in analyzing contradictory LCMS and NMR data for this compound?

Discrepancies may stem from:

  • Impurity profiles: LCMS may detect trace byproducts (e.g., m/z 414 vs. 732), requiring preparative HPLC for isolation .
  • Dynamic effects in NMR: Rotameric equilibria (e.g., Boc group rotation) broaden signals. Low-temperature NMR or deuteration can resolve splitting .

Q. How does the cyclopropane ring influence the compound’s utility in medicinal chemistry?

The strained ring:

  • Enhances metabolic stability: Resists enzymatic degradation compared to linear analogs.
  • Modulates conformation: Restricts rotation, improving target binding (e.g., enzyme inhibition) .
  • Serves as a bioisostere: Replaces aromatic rings or double bonds in drug candidates to optimize pharmacokinetics .

Q. What computational tools are recommended for predicting reactivity or stability of this compound?

  • DFT calculations: Model cyclopropane ring strain (∼27 kcal/mol) and predict sites for nucleophilic attack.
  • Molecular docking: Assess interactions with biological targets (e.g., enzymes) using software like AutoDock .
  • SHELX suite: Refine X-ray diffraction data to resolve bond lengths and angles in crystalline forms .

Q. How can researchers troubleshoot low yields in Boc deprotection steps?

Potential solutions:

  • Acid selection: Replace HCl/dioxane with TFA/CH2_2Cl2_2 for milder conditions.
  • Monitoring reaction progress: Use in situ IR or LCMS to detect intermediate conversion .
  • Temperature control: Avoid overheating, which may degrade the cyclopropane ring .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate
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Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate

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